molecular formula C15H11BrN2OS B2630869 (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 169141-82-6

(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B2630869
CAS No.: 169141-82-6
M. Wt: 347.23
InChI Key: VIJSMGZXNGCHDO-UHFFFAOYSA-N
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Description

(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research, primarily functioning as a core structure for the development of potent kinase inhibitors. Its molecular architecture, featuring the electron-rich thienopyridine ring system, is engineered to act as a "hinge binder" within the ATP-binding pocket of various protein kinases. This compound serves as a versatile intermediate for the synthesis of targeted therapeutics, particularly for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are critical drivers in certain non-small cell lung cancers (NSCLC) and other malignancies. Researchers utilize this methanone to develop and optimize novel small molecules that overcome drug resistance mutations , a major challenge in targeted cancer therapy. The presence of the 3-amino and 4-methyl groups allows for strategic functionalization to fine-tune pharmacological properties, while the 4-bromophenyl moiety can be further modified via cross-coupling reactions to explore structure-activity relationships (SAR). Its primary research value lies in its application as a precursor to potent, selective inhibitors , enabling investigations into aberrant kinase signaling pathways and the evaluation of new anti-proliferative agents in cellular and in vivo models. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-amino-4-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-8-6-7-18-15-11(8)12(17)14(20-15)13(19)9-2-4-10(16)5-3-9/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSMGZXNGCHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thienopyridine core, followed by functionalization to introduce the amino and bromophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Methanone Group

Halogen-Substituted Phenyl Derivatives
  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (): Key Differences: Replaces bromine with chlorine at the para position and adds a methyl group at position 5. The additional methyl group increases hydrophobicity (MW: 408.90 g/mol) .
  • 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone (): Key Differences: Retains the 4-bromophenyl group but introduces a 3-fluoro-4-methoxyphenyl substituent. Impact: The methoxy group enhances electron-donating capacity, while fluorine increases metabolic stability. This compound has a higher molecular weight (MW: ~530 g/mol) due to the trifluoromethyl group .
Hydroxy- and Amino-Substituted Derivatives
  • (3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4′-hydroxy-[1,1′-biphenyl]-4-yl)methanone (7f, ): Key Differences: Incorporates a hydroxylated biphenyl group and a tetrahydrothienonaphthyridine core. Impact: The hydroxyl group improves water solubility, while the extended fused-ring system increases rigidity (yield: 38.6%) .
  • (3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(3′-amino-[1,1′-biphenyl]-4-yl)methanone (7g, ): Key Differences: Substitutes hydroxyl with an amino group on the biphenyl moiety.

Core Structure Modifications

Tetrahydrothienoquinoline Derivatives
  • 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone (): Key Differences: Replaces the thienopyridine core with a tetrahydrothienoquinoline system and introduces a 3-pyridinyl substituent.
Bis-Thienopyridine Derivatives
  • Bis[Thienopyridines] Linked to Arene Core (): Example: (4,4'-(1,3-Phenylenebis(methylene))bis(oxy)bis(4,1-phenylene))bis((3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)methanone) (5d). Key Differences: Dimeric structure with two thienopyridine units linked via a phenylenebis(methylene)oxy bridge. High yield (77%) suggests favorable synthetic feasibility .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Notable Properties
Target Compound ~375.3* 4-Bromophenyl, 4-methyl N/A High lipophilicity, moderate steric bulk
(4-Chlorophenyl)methanone analog () 408.90 4-Chlorophenyl, 4,6-dimethyl N/A Reduced steric hindrance vs. Br
7g () ~600* 3′-Aminobiphenyl, tetrahydrothienonaphthyridine 61.2 Enhanced hydrogen bonding
[3-Fluoro-4-methoxyphenyl]methanone () ~530* 3-Fluoro-4-methoxyphenyl, CF3 N/A High metabolic stability
Piperazine-linked bis-thienopyridine (12a, ) ~700* Piperazine bridge, dual thienopyridine 36.7 Extended pharmacokinetic half-life

*Estimated based on molecular formulas.

Biological Activity

(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, also known by its CAS number 169141-82-6, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as an antiparasitic agent. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyridine core with an amino group and a bromophenyl substituent. The presence of these functional groups significantly influences its reactivity and biological interactions.

PropertyDescription
IUPAC Name(3-amino-4-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Molecular FormulaC15H11BrN2OS
Molecular Weight341.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies indicate that it may inhibit or activate certain enzymes or receptors, leading to various biochemical responses. The detailed understanding of its binding affinity and selectivity remains crucial for elucidating its mechanism of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. In particular, research has shown that this compound exhibits significant cytotoxic effects on cancer cell lines such as MDA-MB-231 and MCF-7.

  • Cell Viability Studies :
    • In MDA-MB-231 cells, the compound demonstrated cytotoxicity at concentrations as low as 0.05 µM after 24 hours. The cytotoxic effect increased with higher concentrations and longer exposure times.
    • For MCF-7 cells, the compound induced a shift towards anaerobic glycolysis, increasing lactate production, which is indicative of metabolic changes in cancer cells .

Antiparasitic Activity

In addition to its anticancer properties, the compound has shown promise as an antiparasitic agent. Related compounds in the thieno[2,3-b]pyridine class have been noted for their effectiveness against Plasmodium falciparum, the causative agent of malaria.

  • Inhibition Studies :
    • Compounds similar to this compound have exhibited IC50 values in the nanomolar range against malaria parasites, indicating strong antiparasitic activity .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Stem Cells :
    • A study focused on the effects of thieno[2,3-b]pyridine derivatives on cancer stem cells found that treatment with these compounds led to a significant reduction in the cancer stem cell population and altered metabolic pathways towards glucose metabolism .
  • Antiparasitic Evaluation :
    • Another study assessed the antiparasitic efficacy of related thieno[2,3-b]pyridine compounds against Plasmodium falciparum. The results indicated that certain derivatives showed high selectivity indices and potent inhibition of parasitic growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of substituted thienopyridine precursors with 4-bromophenyl ketones. Key steps include refluxing in ethanol with ammonium acetate as a catalyst, followed by purification via crystallization (e.g., DMF/ethanol mixtures). Intermediates are characterized using mass spectrometry (MS) for molecular ion peaks (e.g., m/z 514 [M⁺]) and elemental analysis to confirm stoichiometry (e.g., C, H, N percentages within ±0.1% of theoretical values) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology : Use a combination of 1H/13C NMR to verify aromatic protons and substituent environments (e.g., methyl groups at δ ~2.5 ppm, methoxy signals at δ ~3.8 ppm). Mass spectrometry (EI, 70 eV) identifies molecular ions and fragmentation patterns (e.g., loss of CH₃ or Br substituents). Elemental analysis ensures purity and matches calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can experimental design limitations (e.g., sample degradation or low variability) impact studies on this compound’s stability or reactivity?

  • Methodology : Degradation during prolonged experiments (e.g., 9-hour assays) can alter organic matrices, skewing reactivity data. Mitigate this by implementing continuous cooling (4°C) to slow decomposition. For variability, use spiked samples with controlled concentrations of degradation products to validate analytical methods (e.g., HPLC-MS) and ensure reproducibility .

Q. What strategies resolve contradictions in spectral data or crystallographic ambiguities for this compound?

  • Methodology : If NMR or MS data conflicts with theoretical predictions (e.g., unexpected fragmentation), perform X-ray crystallography to unambiguously confirm the structure. For example, monoclinic crystal systems (space group P2₁/c) with hydrogen-bonding networks (e.g., O–H···O/N interactions) provide definitive spatial arrangements. Refine data-to-parameter ratios (>14:1) to minimize R-factor errors (<0.05) .

Q. How can computational modeling predict the compound’s bioactivity or intermolecular interactions?

  • Methodology : Use density functional theory (DFT) to calculate electrostatic potentials and HOMO-LUMO gaps, which correlate with reactivity. Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets (e.g., enzymes), guided by crystallographic data. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents (e.g., bromophenyl to methoxyphenyl)?

  • Methodology : Replace 4-bromophenyl precursors with methoxyphenyl analogs while maintaining reaction conditions (e.g., reflux in ethanol with ammonium acetate). Monitor reaction progress via TLC and optimize purification using gradient elution in column chromatography (silica gel, hexane/ethyl acetate). Confirm derivative structures via comparative MS/NMR with parent compound .

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